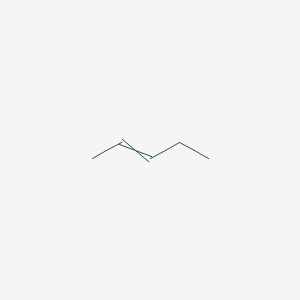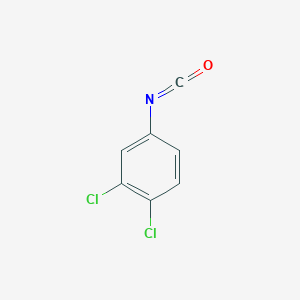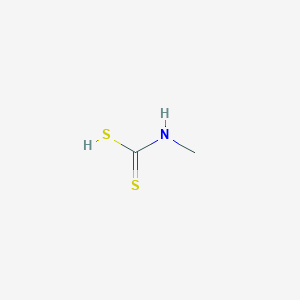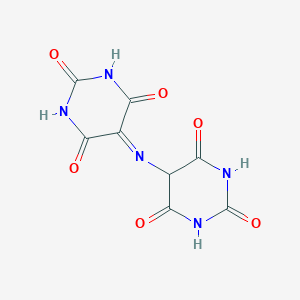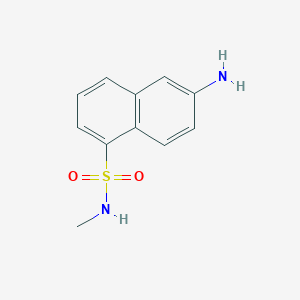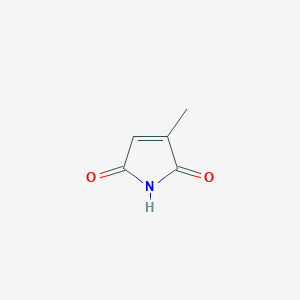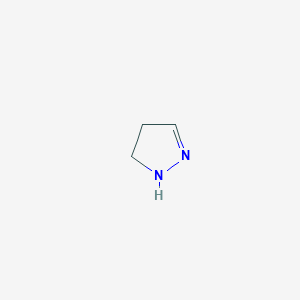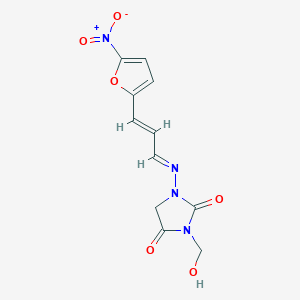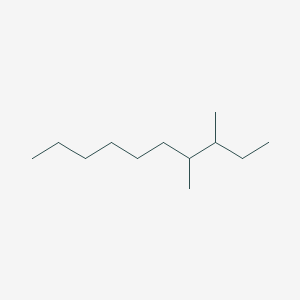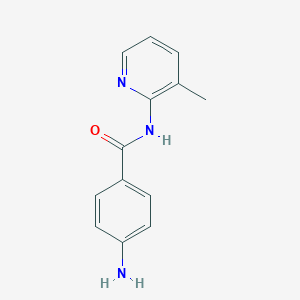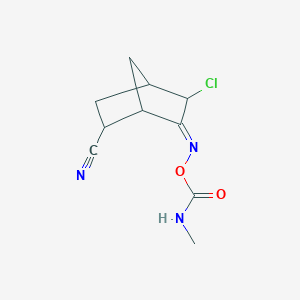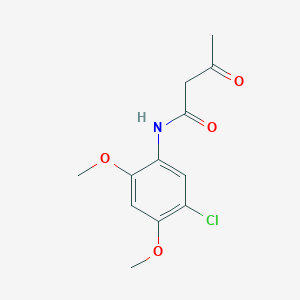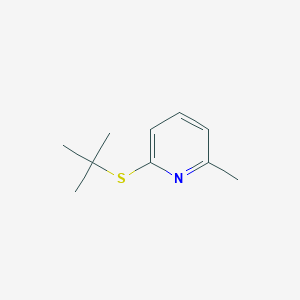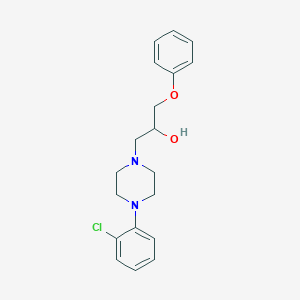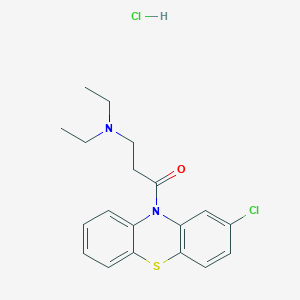
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride, commonly known as Methylene Blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic chemical compound that is commonly used as a staining agent in biological research. It is also used in medicine as a diagnostic tool for detecting various medical conditions.
Mécanisme D'action
The mechanism of action of Methylene Blue is complex and not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and improved blood flow. Methylene Blue has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine.
Effets Biochimiques Et Physiologiques
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of conditions, including sepsis and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene Blue has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and easy-to-use staining agent. It is also relatively non-toxic and can be used in a variety of different cell types. However, one limitation is that it can interfere with the activity of certain enzymes, which can lead to false-positive results. Additionally, it can be difficult to differentiate between Methylene Blue staining and other types of staining.
Orientations Futures
There are a number of potential future directions for the use of Methylene Blue in scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methylene Blue has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, Methylene Blue may have potential as a treatment for sepsis and other inflammatory conditions. Further research is needed to fully understand the potential uses of Methylene Blue in these and other areas.
Méthodes De Synthèse
Methylene Blue can be synthesized by a number of methods, including the reduction of 3,7-bis(dimethylamino)phenothiazin-5-ium chloride with sodium dithionite or sodium borohydride. The compound can also be synthesized by the reaction of N,N-diethyl-4-chloroaniline with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-propionic acid ethyl ester.
Applications De Recherche Scientifique
Methylene Blue has been used in various scientific research applications, including as a staining agent in histology, cytology, and microbiology. It is also used as a diagnostic tool for detecting various medical conditions, such as methemoglobinemia and cyanide poisoning. Additionally, Methylene Blue has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
Propriétés
Numéro CAS |
1045-82-5 |
|---|---|
Nom du produit |
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride |
Formule moléculaire |
C19H22Cl2N2OS |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
Clé InChI |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
SMILES canonique |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Autres numéros CAS |
1045-82-5 |
Numéros CAS associés |
800-22-6 (Parent) |
Synonymes |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



